Product packaging for Neocarazostatin A(Cat. No.:CAS No. 137767-81-8)

Neocarazostatin A

Cat. No.: B160355
CAS No.: 137767-81-8
M. Wt: 369.5 g/mol
InChI Key: SALJSBDYICZFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Neocarazostatin A is a tricyclic carbazole alkaloid isolated from Streptomyces species, recognized for its potent bioactivity as a free radical scavenger . This molecular structure features a carbazole nucleus with a prenyl moiety and a C4 alkyl side chain, which are crucial for its activity . The compound's primary research value lies in its ability to protect neuronal cells against oxidative damage, making it a valuable tool for investigating models of oxidative stress-related diseases such as ischemia-reperfusion, atherosclerosis, and neurodegenerative processes . Research into its biosynthesis has revealed a fascinating enzymatic pathway, including a specialized phytoene-synthase-like prenyltransferase (NzsG) that acts on the carbazole nucleus and a P450 hydroxylase (NzsA), which work sequentially in the final tailoring steps . The core carbazole skeleton is assembled by a unique set of enzymes involving a thiamine-dependent enzyme (NzsH), a ketoacyl-ACP synthase (NzsF), and an aromatase/cyclase (NzsI) . This well-characterized biosynthetic pathway also presents opportunities for the chemo-enzymatic synthesis of novel carbazole derivatives for further research and development . This compound is provided for research purposes to advance studies in natural product chemistry, enzymology, and cellular oxidative mechanisms. This product is designated For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27NO4 B160355 Neocarazostatin A CAS No. 137767-81-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137767-81-8

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

1-[4-hydroxy-3-methoxy-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazol-1-yl]propane-1,2-diol

InChI

InChI=1S/C22H27NO4/c1-11(2)6-7-14-8-9-16-15(10-14)18-19(23-16)17(20(25)13(4)24)12(3)22(27-5)21(18)26/h6,8-10,13,20,23-26H,7H2,1-5H3

InChI Key

SALJSBDYICZFIP-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)C(C(C)O)O

Canonical SMILES

CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)C(C(C)O)O

Synonyms

neocarazostatin A

Origin of Product

United States

Scientific Research Applications

Antioxidant Properties

Neocarazostatin A exhibits significant antioxidant activity, primarily due to its ability to scavenge free radicals. This property is critical in preventing oxidative stress-related cellular damage, which is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that NZS has lower IC50 values for lipid peroxidation inhibition compared to established antioxidants like butylhydroxytoluene and flunarizine .

Table 1: Comparative Antioxidant Activity of this compound

CompoundIC50 Value (µM)Mechanism of Action
This compound12.5Free radical scavenging
Butylhydroxytoluene20.0Free radical scavenging
Flunarizine25.0Free radical scavenging

Cancer Research

This compound's potential as an anticancer agent has been explored through various studies. Its mechanism involves targeting specific pathways that regulate cancer cell motility and proliferation. For instance, NZS has been shown to inhibit cancer cell motility by affecting VAT-1 controlled pathways . Furthermore, it has been investigated for its synergistic effects when used with other chemotherapeutic agents, enhancing their efficacy against certain cancer types .

Case Study: Synergistic Effects with Chemotherapeutics

A study demonstrated that combining NZS with thiol-containing compounds increased the cytotoxic effects on neuroblastoma cells, suggesting a novel approach for targeted cancer therapy .

Biosynthesis Insights

The biosynthetic pathway of this compound has been characterized through genome mining and gene inactivation techniques. Key enzymes involved in its biosynthesis include NzsA (a P450 hydroxylase) and NzsG (a prenyltransferase), which catalyze the formation of the carbazole structure . Understanding this pathway not only provides insights into NZS production but also opens avenues for synthetic biology applications.

Table 2: Key Enzymes in NZS Biosynthesis

EnzymeFunctionRole in NZS Biosynthesis
NzsAP450 hydroxylaseHydroxylation of carbazole nucleus
NzsGPrenyltransferasePrenylation at C-6 of the carbazole ring

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of this compound, particularly in models of neurodegeneration. Studies indicate that NZS can mitigate neuronal damage caused by oxidative stress and inflammation, making it a candidate for treating conditions like Alzheimer's disease and stroke .

Case Study: Neuroprotection in Stroke Models

In animal models of ischemic stroke, treatment with NZS significantly reduced neuronal death and improved functional recovery, suggesting its potential utility in neuroprotective therapies .

Chemical Reactions Analysis

2.1. Carbazole Ring Formation

Enzyme : NzsH (Thiamine diphosphate-dependent enzyme)
Reaction : Catalyzes an acyloin coupling between indole-3-pyruvate and pyruvate to form β-ketoacid intermediate 2 (Scheme 1) .

  • Mechanism : Decarboxylation of pyruvate generates an enamine intermediate, which reacts with indole-3-pyruvate to form a C–C bond .

  • Substrate Specificity : NzsH also accepts 2-oxobutyrate, yielding novel derivatives .

ParameterDetails
SubstratesIndole-3-pyruvate, pyruvate
CofactorThDP, Mg²⁺
Productβ-ketoacid intermediate (C11H9NO4)
Isotopic EvidenceOne A-ring oxygen derived from H₂O

2.2. Prenylation at C-6

Enzyme : NzsG (Phytoene-synthase-like prenyltransferase)
Reaction : Transfers a prenyl group from dimethylallyl pyrophosphate (DMAPP) to the carbazole nucleus .

  • Specificity : First native prenyltransferase targeting carbazole alkaloids .

  • In Vitro Activity : Confirmed via reconstitution with NzsA (P450 hydroxylase) .

2.3. Hydroxylation of the A-Ring

Enzyme : NzsA (Cytochrome P450 hydroxylase)
Reaction : Introduces hydroxyl groups at C-4 and C-5 positions of the A-ring .

  • Cofactors : NADPH, O₂ .

  • Product : Dihydroxylated carbazole intermediate, which oxidizes spontaneously to ortho-quinone .

In Vitro Reconstitution of Ring A Formation

Aromatic polyketide synthases NzsJ and NzsI collaborate with NzsH to assemble the A-ring :

  • NzsJ (β-ketoacyl-ACP synthase III) condenses acetyl-CoA with malonyl-ACP (NzsE) to form acetoacetyl-ACP .

  • NzsI (aromatase/cyclase) cyclizes the polyketide chain into the A-ring structure .

  • Spontaneous Oxidation : The product undergoes non-enzymatic oxidation to ortho-quinone carbazole .

EnzymeFunctionCatalytic Class
NzsJInitiates polyketide chain elongationKAS III homolog
NzsICyclizes and aromatizes the A-ringARO/CYC homolog

Comparative Analysis of Enzymatic Features

  • NzsG vs. Classical Prenyltransferases : Unlike typical aromatic prenyltransferases, NzsG belongs to the phytoene synthase family and exhibits unique substrate specificity for carbazole .

  • NzsH vs. Acetolactate Synthases : While NzsH shares 35% identity with acetolactate synthases, it evolved distinct carboligation activity for carbazole biosynthesis .

Research Implications

  • Biocatalytic Applications : NzsG and NzsH are potential tools for synthesizing carbazole derivatives with modified antioxidant properties .

  • Evolutionary Insight : Recruitment of polyketide synthase enzymes (NzsJ/I) into carbazole pathways highlights metabolic adaptability in bacteria .

This synthesis of interdisciplinary findings underscores the complexity and novelty of NZS biosynthesis, offering a roadmap for engineering novel carbazole-based therapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Neocarazostatin A belongs to the tricyclic carbazole alkaloid family, which includes carquinostatin A/B, compound 8, and Jejucarbazoles A–C. Key structural distinctions include:

Compound Core Structure Side Chains/Modifications Key Functional Groups
This compound Tricyclic carbazole (A-B-C rings) C4 alkyl chain, C-10 hydroxyl Hydroxyl, non-prenylated
Carquinostatin B Carbazole-3,4-quinone Prenyl moiety, alkyl chain Quinone, prenyl group
Jejucarbazole A Carbazole glycoside Glycoside at C-1, flexible alkyl Glycosidic bond, chiral centers
Compound 8 Chlorinated carbazole Chlorine substitution at C-5 Halogenated, β-hydroxy group
  • Chirality : The absolute configuration of this compound’s alkyl chain remains unresolved, though synthetic studies suggest an 11S configuration . In contrast, Jejucarbazoles A–C exhibit distinct chiroptical properties despite sharing aglycone cores with this compound .

Preparation Methods

Genome Mining and Pathway Identification

The biosynthetic gene cluster (nzs) of NZS was identified in Streptomyces sp. MA37 through genome mining, revealing ten genes responsible for its production. Key enzymes include:

  • NzsG : A phytoene-synthase-like prenyltransferase (PTase) that catalyzes C-6 prenylation of the carbazole nucleus.

  • NzsA : A cytochrome P450 hydroxylase responsible for dihydroxylation of the carbazole ring.

  • NzsH : A thiamine diphosphate (ThDP)-dependent enzyme initiating carbazole formation via acyloin condensation.

  • NzsE/F : Acyl carrier protein (ACP) and β-ketoacyl-ACP synthase III (KAS III) involved in C4 alkyl side-chain biosynthesis.

Table 1: Key Enzymes in NZS Biosynthesis

EnzymeFunctionSubstrate/ProductReference
NzsHAcyloin condensationIndole-3-pyruvate → β-ketoacid
NzsGC-6 prenylationCarbazole + dimethylallyl pyrophosphate
NzsAHydroxylationPrenylated carbazole → dihydroxycarbazole
NzsE/FC4 side-chain assemblyAcetyl-CoA → acetoacetyl-NzsE

In Vitro Reconstitution of the Carbazole Nucleus

The tricyclic carbazole scaffold is assembled through three enzymatic steps:

  • Acyloin Condensation : NzsH catalyzes the ThDP-dependent coupling of indole-3-pyruvate and pyruvate to form a β-ketoacid intermediate (Fig. 1A).

  • Decarboxylative Condensation : NzsJ (a FabH-like KAS III homolog) condenses the β-ketoacid with acyl-SNAC (e.g., 3-hydroxybutyryl-SNAC) to yield a polyketide intermediate.

  • Cyclization and Aromatization : NzsI (aromatase/cyclase) facilitates cyclization and water-mediated aromatization to form the catechol-type carbazole ring.

Prenylation and Hydroxylation Tailoring Steps

  • Prenylation : NzsG transfers a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C-6 position of the carbazole nucleus, confirmed via in vitro assays with recombinant NzsG.

  • Hydroxylation : NzsA hydroxylates the prenylated carbazole at C-3 and C-4, forming the dihydroxycarbazole intermediate.

Chemo-Enzymatic Synthesis of NZS Analogues

Multi-Enzyme Systems for Structural Diversification

A five-enzyme system was developed to synthesize NZS analogues (Fig. 2D):

  • Tryptophan Synthase (PfTrpB) : Generates indole derivatives from L-serine and indole.

  • L-Amino Acid Oxidase (LAAO) : Converts L-tryptophan to indole-3-pyruvate.

  • NzsH/J/I : Catalyzes acyloin condensation, decarboxylation, and cyclization.

Table 2: Reaction Conditions for Chemo-Enzymatic Synthesis

ComponentConcentrationRole
PfTrpB20 µMIndole derivative synthesis
LAAO20 µMOxidative deamination
NzsH20 µMAcyloin condensation
Acyl-SNAC1 mMAcyl donor for side chain
Mg²⁺/TPP1 mMCofactors for NzsH/J

Substrate Flexibility and Yield Optimization

  • NzsH Substrate Promiscuity : NzsH accepts diverse indole derivatives (e.g., 5-fluoroindole, 7-methylindole) to produce acyloins with varied substituents.

  • Acyl-SNAC Compatibility : Synthetic acyl-SNACs (e.g., isovaleryl-SNAC, 3-hydroxybutyryl-SNAC) are incorporated into the carbazole framework, enabling side-chain diversification.

  • Yield Enhancement : Optimizing pH (7.5), temperature (37°C), and cofactor (TPP/Mg²⁺) concentrations increased yields to 60–75% for key intermediates.

Chemical Synthesis of Key Intermediates

Synthesis of 3-Hydroxybutyryl-SNAC

The side-chain precursor 3-hydroxybutyryl-SNAC was chemically synthesized via a three-step protocol:

  • Activation : (R)-3-hydroxybutyric acid was treated with trifluoromethanesulfonic acid to form a mixed anhydride.

  • Coupling : N-Acetylcysteamine (NAC) was coupled using EDCI/DMAP in dichloromethane.

  • Purification : Silica gel chromatography (DCM/methanol = 100:1) yielded 3-hydroxybutyryl-SNAC (12% yield).

Table 3: Synthetic Parameters for 3-Hydroxybutyryl-SNAC

ParameterValue
Reaction Time16 h
Temperature22°C
SolventDichloromethane
PurificationSilica gel chromatography

Q & A

Q. What are the key biosynthetic pathways involved in Neocarazostatin A production, and how can researchers validate them experimentally?

this compound biosynthesis involves a carbazole tricyclic core formation via ThDP-dependent enzymatic carboligation. Key enzymes like NzsH catalyze indole-3-pyruvic acid and pyruvic acid to form β-ketoacid intermediates . To validate pathways:

  • Use heterologous expression of biosynthetic gene clusters (BGCs) in model organisms (e.g., Streptomyces spp.).
  • Perform gene knockout studies to confirm enzyme roles.
  • Analyze intermediates via LC-MS and NMR to track metabolic flux .

Q. What methodologies are recommended for structural elucidation of this compound and its derivatives?

Structural determination requires:

  • High-resolution mass spectrometry (HR-MS) for molecular formula confirmation.
  • Multidimensional NMR (e.g., 1H^1H, 13C^13C, HSQC, HMBC) to resolve the carbazole core and side-chain configurations.
  • X-ray crystallography for absolute configuration, though challenges persist due to compound instability and low solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s stereochemistry and bioactivity?

Discrepancies in stereochemical assignments (e.g., alkyl chain configuration) arise from flexible side chains and limited solubility . Mitigation strategies include:

  • Chemical derivatization : Introduce stable functional groups (e.g., acetylation) to enhance crystallinity.
  • Comparative optical rotation analysis : Cross-reference with literature data for known analogs .
  • Bioactivity correlation : Test enantiomers in bioassays (e.g., indoleamine 2,3-dioxygenase inhibition) to link structure to function .

Q. What experimental designs are optimal for studying the substrate specificity of ThDP-dependent enzymes in this compound biosynthesis?

NzsH exhibits narrow substrate tolerance, accepting only 2-oxobutyrate as an acyl donor . To explore specificity:

  • Enzyme kinetics assays : Measure KmK_m and VmaxV_{max} with alternative substrates (e.g., 2-oxovalerate).
  • Docking simulations : Use molecular modeling (e.g., AutoDock) to predict binding pocket interactions.
  • Site-directed mutagenesis : Modify active-site residues (e.g., Asp124 in NzsH) to test catalytic flexibility .

Q. How can researchers address challenges in reproducing this compound yields in heterologous expression systems?

Low yields often stem from inefficient BGC expression or precursor limitation. Solutions include:

  • Promoter engineering : Replace native promoters with strong, inducible variants (e.g., tipA in Streptomyces).
  • Precursor supplementation : Add indole derivatives to culture media.
  • Co-culturing : Mimic natural microbial interactions to activate silent BGCs .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-response data in this compound bioactivity studies?

  • Nonlinear regression models : Fit sigmoidal curves (e.g., Hill equation) to calculate IC50_{50} values.
  • ANOVA with post-hoc tests : Compare bioactivity across compound derivatives or enantiomers.
  • Principal Component Analysis (PCA) : Identify structural features correlating with activity .

Q. How should researchers document experimental protocols for reproducibility in this compound studies?

  • Detailed supplementary materials : Include step-by-step gene cluster cloning, fermentation, and purification procedures.
  • Raw data deposition : Share NMR spectra, crystallography data, and bioassay results in public repositories (e.g., Zenodo).
  • Adherence to FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .

Data Interpretation and Reporting

Q. What criteria should guide the prioritization of this compound analogs for further development?

Use a tiered approach:

  • Tier 1 : Bioactivity (e.g., IC50_{50} < 1 µM) and selectivity (therapeutic index > 10).
  • Tier 2 : Synthetic feasibility (≤5 steps from commercial precursors).
  • Tier 3 : ADMET profiling (e.g., hepatic microsomal stability, CYP inhibition) .

Q. How can researchers reconcile conflicting evolutionary analyses of Neocarazostatin BGCs across bacterial strains?

  • Phylogenetic congruence : Compare BGC tree topology with 16S rRNA gene trees to assess horizontal gene transfer.
  • AntiSMASH-based annotation : Standardize BGC annotation to reduce software-driven variability .

Ethical and Reproducibility Challenges

Q. What steps ensure ethical reporting of negative or inconclusive results in this compound research?

  • Pre-registration : Document hypotheses and methods on platforms like Open Science Framework.
  • Transparent discussion : Acknowledge limitations (e.g., low yields, ambiguous configurations) in the manuscript.
  • Data sharing : Publish negative spectra or failed bioassays to prevent redundant efforts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neocarazostatin A
Reactant of Route 2
Neocarazostatin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.